molecular formula C7H7N3O3 B1230604 Pyrazinuric acid CAS No. 57229-37-5

Pyrazinuric acid

Cat. No.: B1230604
CAS No.: 57229-37-5
M. Wt: 181.15 g/mol
InChI Key: VEIDKUXSCXOFHB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrazinuric acid can be synthesized through several methods. One common approach involves the oxidation of pyrazinamide using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions. Another method includes the hydrolysis of pyrazinamide in the presence of strong acids like hydrochloric acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization to obtain this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Pyrazinuric acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide, xanthine oxidase.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

Pyrazinuric acid has a wide range of applications in scientific research, including:

Mechanism of Action

Pyrazinuric acid exerts its effects primarily through its interaction with bacterial enzymes. In the case of Mycobacterium tuberculosis, this compound inhibits the enzyme fatty acid synthase I, which is essential for the synthesis of fatty acids required for bacterial growth and replication. This inhibition leads to the accumulation of this compound within the bacterial cells, disrupting their metabolic processes and ultimately causing cell death .

Comparison with Similar Compounds

    Pyrazinamide: A prodrug that is converted to pyrazinuric acid in the body.

    5-Hydroxy-pyrazinuric acid: An oxidized derivative of this compound.

    Pyrazinecarboxylic acid: A structurally similar compound with different functional groups.

Uniqueness: this compound is unique due to its specific inhibitory action on fatty acid synthase I in Mycobacterium tuberculosis. This makes it a crucial metabolite in the treatment of tuberculosis, especially in cases where pyrazinamide resistance is observed .

Properties

IUPAC Name

2-(pyrazine-2-carbonylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O3/c11-6(12)4-10-7(13)5-3-8-1-2-9-5/h1-3H,4H2,(H,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEIDKUXSCXOFHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10205847
Record name Pyrazinuric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10205847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57229-37-5
Record name N-(2-Pyrazinylcarbonyl)glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57229-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazinuric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057229375
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazinuric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10205847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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